Product packaging for D-Phenylalanyl-L-leucyl-D-phenylalanine(Cat. No.:CAS No. 41046-26-8)

D-Phenylalanyl-L-leucyl-D-phenylalanine

Cat. No.: B15471422
CAS No.: 41046-26-8
M. Wt: 425.5 g/mol
InChI Key: MSHZERMPZKCODG-QHAWAJNXSA-N
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Description

D-Phenylalanyl-L-leucyl-D-phenylalanine is a synthetic tripeptide composed of two D-phenylalanine residues flanking an L-leucine residue. Its unique stereochemistry (D-L-D configuration) distinguishes it from naturally occurring peptides, which predominantly feature L-amino acids. This configuration confers resistance to proteolytic degradation, enhancing its stability in biological systems . The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, often using boc/benzyl protection strategies similar to those described for L-phenylalanine derivatives . Its molecular formula is C₂₄H₂₉N₃O₄, with a molecular weight of 423.5 g/mol (calculated from ).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O4 B15471422 D-Phenylalanyl-L-leucyl-D-phenylalanine CAS No. 41046-26-8

Properties

CAS No.

41046-26-8

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H31N3O4/c1-16(2)13-20(26-22(28)19(25)14-17-9-5-3-6-10-17)23(29)27-21(24(30)31)15-18-11-7-4-8-12-18/h3-12,16,19-21H,13-15,25H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)/t19-,20+,21-/m1/s1

InChI Key

MSHZERMPZKCODG-QHAWAJNXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Dipeptide Analogs

  • D-Alanyl-D-phenylalanine (CAS 3061-94-7) :
    This dipeptide shares the D-configuration in both residues. Compared to the tripeptide, it has lower molecular weight (236.3 g/mol ) and reduced hydrophobicity (LogP: 1.24 vs. ~2.5 for the tripeptide) . Its shorter chain length limits interactions with multi-subunit enzymes, making it less stable in serum .
  • DL-Leucyl-DL-phenylalanine (CAS 56217-82-4) :
    A racemic dipeptide with mixed stereochemistry. Unlike the tripeptide, its DL-configuration reduces chiral specificity, leading to weaker binding to targets like peptide transporters (Km values differ by 3-fold in synthetase assays) .

Modified Phenylalanine Derivatives

  • N-Acetyl-D-phenylalanine (CAS 10172-89-1): Acetylation blocks the N-terminus, increasing lipophilicity (LogP: 1.57) and resistance to aminopeptidases. However, the absence of a peptide backbone limits its utility in mimicking larger peptides .
  • DL-Phenylalanine (CAS 150-30-1): A simple amino acid with racemic configuration.

Structural Analogs in Drug Development

  • Tofenamic Acid and Thyroxine Derivatives :
    These diphenylamine-based compounds () share aromaticity with the tripeptide but lack peptide bonds. Their planar structures facilitate DNA intercalation, a mechanism absent in the tripeptide .
  • 3-(3-Furyl)-D-alanine: A synthetic amino acid with a furan substituent. Unlike the tripeptide, its side chain enables π-stacking interactions in enzyme active sites, altering substrate specificity .

Research Findings and Key Data

Enzymatic Interactions

  • The tripeptide’s D-amino acids evade recognition by phenylalanyl-tRNA synthetase, which preferentially charges L-phenylalanine (). This evasion enhances metabolic stability, as shown by a 50% slower degradation rate compared to L-L-L tripeptides .
  • In contrast, DL-Leucyl-DL-phenylalanine exhibits reduced activity in poly-U-stimulated polyphenylalanine synthesis (3-fold less than native tRNA complexes) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Retention Time (HPLC, min)
D-Phe-L-Leu-D-Phe 423.5 ~2.5 0.12 (water) 18.7
D-Ala-D-Phe 236.3 1.24 5.6 (water) 12.3
N-Acetyl-D-Phe 207.2 1.57 2.1 (water) 9.8

Stability and Bioactivity

  • The tripeptide’s half-life in human plasma is 6.2 hours , compared to 1.8 hours for L-Phe-L-Leu-L-Phe, due to protease resistance .

Preparation Methods

Chemoenzymatic Deracemization Using Phenylalanine Ammonia Lyase (PAL)

Phenylalanine ammonia lyase (PAL) catalyzes the amination of cinnamic acid derivatives to yield phenylalanines. A one-pot chemoenzymatic cascade couples PAL-mediated amination with stereoselective oxidation and nonselective reduction, enabling the synthesis of D-phenylalanine in >90% yield and 99% enantiomeric excess (ee). This method circumvents traditional resolution techniques by deracemizing racemic mixtures, leveraging PAL variants optimized via high-throughput screening. For instance, engineered PALs exhibit enhanced activity toward non-natural substrates, facilitating the scalable production of D-phenylalanine derivatives.

Dynamic Kinetic Resolution (DKR) of L-Phenylalanine

A patent-published DKR method converts L-phenylalanine to D-phenylalanine using L-phenylalanine hydrochloride as a substrate. The process involves:

  • Racemization : L-Phenylalanine hydrochloride undergoes racemization in methanol at 45–80°C with 4-aldehyde pyridine as a catalyst.
  • Resolution : Dibenzoyl tartaric acid (L-DBTA) selectively crystallizes the D-phenylalanine·L-DBTA di-salt, achieving a theoretical 100% conversion rate.
  • Dissociation : Treatment with hydrochloric acid liberates D-phenylalanine with 87.1% yield and 99.4% ee.

Table 1: Comparison of D-Phenylalanine Synthesis Methods

Method Catalyst/Enzyme Yield (%) ee (%) Scalability
Chemoenzymatic PAL variants >90 99 High
DKR 4-Aldehyde pyridine 87.1 99.4 Industrial

Synthesis of L-Leucine: Natural Availability and Purification

L-Leucine, a proteinogenic amino acid, is commercially available via fermentation or extraction from hydrolysates of animal/plant proteins. Industrial-scale production employs Corynebacterium glutamicum strains optimized for leucine biosynthesis, yielding >99% purity. For peptide synthesis, further purification via recrystallization (ethanol/water) ensures removal of trace contaminants.

Peptide Bond Formation: Assembling D-Phenylalanyl-L-leucyl-D-phenylalanine

The tripeptide’s assembly demands sequential coupling of D-phenylalanine and L-leucine while preserving stereochemistry. Two strategies are prevalent:

Solid-Phase Peptide Synthesis (SPPS)

SPPS employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups:

  • C-Terminal Residue Attachment : D-Phenylalanine is anchored to a resin (e.g., Wang resin) via its carboxyl group.
  • Deprotection and Coupling : Sequential removal of Fmoc groups (20% piperidine/DMF) and activation of incoming amino acids (HBTU/HOBt) enable stepwise elongation.
  • Cleavage : TFA (trifluoroacetic acid) liberates the peptide from the resin, with side-chain deprotection.

Key Considerations :

  • Stereochemical Integrity : Coupling reagents like HATU minimize racemization, critical for D-amino acids.
  • Solvent Systems : DMF/NMP mixtures enhance solubility of hydrophobic residues (e.g., leucine).

Solution-Phase Synthesis

Solution-phase methods are preferred for small-scale, high-purity synthesis:

  • Fragment Condensation : Pre-synthesized D-Phe-L-Leu and D-Phe fragments are coupled using DCC (dicyclohexylcarbodiimide)/NHS (N-hydroxysuccinimide).
  • Protection Schemes : Boc for N-termini and benzyl esters for carboxyl groups prevent undesired side reactions.

Table 2: Peptide Coupling Reagents and Performance

Reagent Solvent Temperature (°C) Yield (%) Purity (%)
HATU DMF 25 85 98.5
DCC/NHS Dichloromethane 0 78 97.2

Industrial-Scale Optimization and Challenges

Racemization During Activation

D-Amino acids are prone to racemization during carboxyl activation. Strategies to mitigate this include:

  • Low-Temperature Coupling : Reactions conducted at 0–4°C reduce epimerization.
  • Additives : HOAt (1-hydroxy-7-azabenzotriazole) suppresses racemization by stabilizing active esters.

Purification and Analysis

  • Chromatography : Reverse-phase HPLC (C18 columns) resolves diastereomers, with mobile phases of acetonitrile/0.1% TFA.
  • Crystallization : Ethanol/water systems yield crystalline tripeptide with >99% purity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for D-Phenylalanyl-L-leucyl-D-phenylalanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Coupling reagents such as dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) are employed to enhance peptide bond formation efficiency . Reaction conditions (e.g., solvent polarity, temperature, and pH) critically affect coupling efficiency and side reactions. For example, anhydrous dimethylformamide (DMF) minimizes hydrolysis, while elevated temperatures (40–60°C) can accelerate reaction rates but risk racemization . Post-synthesis, reverse-phase HPLC is used to purify the compound, with purity ≥98% achievable under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and backbone integrity, with D-amino acids showing distinct chemical shifts compared to L-forms .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₂₇H₃₆N₃O₅: ~494.6 Da) .
  • HPLC : Gradient elution (e.g., 0.1% TFA in acetonitrile/water) assesses purity and detects diastereomers or truncated sequences .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during solid-phase synthesis to minimize epimerization?

  • Methodological Answer : Epimerization is mitigated by:

  • Low-temperature coupling : Reactions at 0–4°C reduce racemization of D-amino acids .
  • Coupling additives : Use of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure suppresses side reactions .
  • Protecting group strategy : Boc groups for D-residues enhance steric protection, while Fmoc for L-leucine allows orthogonal deprotection . Validate efficiency via Kaiser test or FT-IR monitoring of free amine groups .

Q. How should researchers address contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Design stability studies with:

  • pH gradients : Test buffered solutions (pH 2–9) at 25°C and 37°C to simulate physiological/extreme conditions .
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction over time. For example, at pH < 3, hydrolysis of the Leu-Phe bond may dominate, while oxidation of phenylalanine residues occurs at pH > 8 .
  • Statistical modeling : Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Q. What strategies enhance the protease resistance of this compound for in vivo applications?

  • Methodological Answer :

  • D-amino acid substitution : Retain D-Phe residues at terminal positions to resist chymotrypsin-like cleavage .
  • Fluorination : Introduce para-fluoro substituents on phenylalanine to sterically hinder protease active sites (e.g., using 4-fluoro-D-phenylalanine) .
  • Backbone modification : Replace amide bonds with ester or sulfonamide linkages, though this requires revalidation of bioactivity .

Key Research Considerations

  • Stereochemical Integrity : Validate D/L configurations via circular dichroism (CD) or X-ray crystallography .
  • Toxicity Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to rule off-target effects, referencing safety protocols in .
  • Data Reproducibility : Document reaction parameters (e.g., coupling time, equivalents of reagents) to enable cross-lab validation .

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